(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL
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Overview
Description
(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL: is an organic compound with the molecular formula C₈H₁₂N₂O. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL typically involves the reaction of cyclobutyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include cyclobutyl-substituted pyrazoles, aldehydes, carboxylic acids, and amines .
Scientific Research Applications
Chemistry
In chemistry, (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential as an intermediate in the synthesis of bioactive molecules. It is used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases .
Medicine
In medicine, this compound derivatives are explored for their therapeutic properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .
Industry
Industrially, this compound is used in the production of agrochemicals and materials science applications. Its derivatives are employed as pesticides, herbicides, and in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
(1-CYCLOBUTYL-1H-PYRAZOL-4-YL)METHANOL: Similar in structure but differs in the position of the hydroxyl group.
(1-CYCLOBUTYL-1H-PYRAZOL-3-YL)METHANOL: Another structural isomer with different chemical properties.
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Contains additional methyl groups, affecting its reactivity and applications.
Uniqueness
(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2-cyclobutylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-5,7,11H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHSKIZECGNCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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